molecular formula C5H10N2O2S B1418687 Ethyl [(methylamino)carbonothioyl]carbamate CAS No. 51863-43-5

Ethyl [(methylamino)carbonothioyl]carbamate

Cat. No. B1418687
CAS RN: 51863-43-5
M. Wt: 162.21 g/mol
InChI Key: ZVSZDIQLSVMMBI-UHFFFAOYSA-N
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Description

Ethyl [(methylamino)carbonothioyl]carbamate is a compound used for proteomics research . Its molecular formula is C5H10N2O2S, and it has a molecular weight of 162.21 .


Molecular Structure Analysis

The molecular structure of Ethyl [(methylamino)carbonothioyl]carbamate consists of 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Application in Synthesis and Biological Studies

  • Role in Antineoplastic and Antimonoamineoxidase Properties : The compound has been used as a precursor in the synthesis of various benzohquinazoline derivatives with notable antineoplastic and antimonoamineoxidase properties. This indicates its importance in medicinal chemistry, particularly in the development of new therapeutic agents (Markosyan et al., 2010).

Detection and Quantification Techniques

  • Surface-Enhanced Raman Scattering for Detection : Innovative techniques such as surface-enhanced Raman scattering (SERS) have been employed for the quantitative detection of Ethyl ([methylamino]carbonothioyl)carbamate, particularly in alcoholic beverages. This technique utilizes silver-coated gold nanoparticle colloids as amplifiers, providing a sensitive method for detecting this compound in various contexts (Yang et al., 2013).

Toxicity and Mitigation Strategies

  • Progress in Preventing Accumulation : Recognizing the potential carcinogenic nature of Ethyl ([methylamino]carbonothioyl)carbamate, significant research has been directed towards developing strategies to prevent its accumulation in alcoholic beverages. Methods incorporate physical, chemical, enzymatic, and metabolic engineering technologies, aiming to mitigate the risks associated with its presence in consumer products (Zhao et al., 2013).

properties

IUPAC Name

ethyl N-(methylcarbamothioyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-3-9-5(8)7-4(10)6-2/h3H2,1-2H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSZDIQLSVMMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(methylamino)carbonothioyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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